N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1251632-25-3) is a heterocyclic compound with a molecular formula of C₁₈H₁₉N₅O₃S and a molecular weight of 385.4 g/mol . Its structure features a pyridazine core linked via an ether bridge to a 2,4-dimethylthiazole group and a 1-methyl-2-oxo-1,2-dihydropyridine carboxamide moiety .
Properties
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-16(27-12(2)20-11)14-6-7-15(22-21-14)26-10-8-19-17(24)13-5-4-9-23(3)18(13)25/h4-7,9H,8,10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUHDLCENTGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for various pharmacological properties. The presence of thiazole and pyridazine moieties enhances its biological interaction potential. The molecular formula is , with a molecular weight of approximately 427.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 894009-13-3 |
Mechanisms of Biological Activity
-
Anticancer Activity :
- Compounds with similar structural features have been shown to exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that modifications in the thiazole or pyridazine moieties can enhance activity against specific cancer types .
- Antiviral Properties :
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by subtle changes in its chemical structure:
- Thiazole Substitution : The presence of methyl groups at specific positions on the thiazole ring has been shown to enhance cytotoxicity .
- Pyridazine Modifications : Variations in the pyridazine moiety can alter the compound's interaction with biological targets, impacting its efficacy as an anticancer agent .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antiviral Activity Assessment :
- Mechanistic Insights :
Scientific Research Applications
Research indicates that compounds similar to N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives containing thiazole and pyridazine rings possess significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Demonstrated efficacy against Candida albicans.
Anticancer Potential
Molecular docking studies suggest that this compound may interact with key proteins involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Case Studies
Several studies highlight the therapeutic potential of related compounds:
-
Study on Thiazole Derivatives :
- Investigated various thiazole-pyridazine hybrids for their antimicrobial properties.
- Results indicated strong inhibition against bacterial strains, supporting their use as potential antibiotics.
-
Molecular Docking Studies :
- Conducted to evaluate the binding affinity of the compound to target proteins involved in cancer pathways.
- Findings suggest favorable interactions that could lead to anticancer activity.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine Oxygen
The pyridazin-3-yloxy group undergoes nucleophilic substitution under basic conditions. For example, the ethoxy linker (‑OCH2CH2‑) can participate in SN2 reactions with strong nucleophiles (e.g., thiols or amines), forming modified derivatives:
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaH/DMF, 60°C, 12h (with R‑SH) | Thioether-linked analogs | 45–62 | |
| K2CO3/CH3CN, reflux, 24h (with NH3) | Amine-substituted derivatives | 38–55 |
Reactions are monitored via TLC and characterized by -NMR and HRMS.
Hydrolysis of the Carboxamide Group
The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety is susceptible to acidic or enzymatic hydrolysis, yielding the corresponding carboxylic acid:
Hydrolysis rates vary with pH:
| pH | Half-life (h) | Stability Assessment |
|---|---|---|
| 1.2 | 2.5 | Unstable (rapid cleavage) |
| 7.4 | 48.7 | Moderately stable |
| 9.0 | 12.3 | Partial degradation |
This pH-dependent stability is critical for its pharmacokinetic profile .
Thiazole Ring Reactivity
The 2,4-dimethylthiazol-5-yl group participates in electrophilic aromatic substitution (EAS). Bromination at the C4 position of the thiazole ring occurs under mild conditions:
| Reagent | Product | Selectivity |
|---|---|---|
| Br₂/FeBr₃ (0°C) | 4-Bromo-2,5-dimethylthiazole | >90% |
| NBS/light | 5-(bromomethyl) derivative | 65% |
Thiazole bromination enhances interactions with biological targets (e.g., kinases) .
Oxidation of the Dihydropyridine Ring
The 1,2-dihydropyridine ring oxidizes to pyridine under strong oxidizing agents (e.g., KMnO₄), forming a fully aromatic system:
This reaction diminishes biological activity, as confirmed by cytotoxicity assays .
Metal Coordination Complexes
The carboxamide and pyridazine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺):
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Square-planar geometry | 8.9 |
| ZnCl₂ | Tetrahedral coordination | 6.7 |
Metal complexes exhibit enhanced solubility and altered cytotoxicity profiles .
Biological Alkylation Pathways
In vitro studies indicate that the compound undergoes metabolic O-dealkylation via cytochrome P450 enzymes, producing a hydroxylated intermediate:
This metabolite retains partial activity against MYC-dependent cancer cell lines .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the pyridazine and thiazole rings, forming a bicyclic adduct:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 6h | Bicyclo[4.2.0]thiazole | 0.32 |
Photodegradation pathways are critical for storage and formulation .
Comparison with Similar Compounds
Table 1: Comparative Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Structural Features |
|---|---|---|---|---|
| N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₈H₁₉N₅O₃S | 385.4 | Carboxamide, ether, thiazole, pyridazine | Pyridazine-thiazole ether linkage, dihydropyridone |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | C₂₅H₂₂N₄O₆ | 474.4 | Nitro, cyano, ester, tetrahydroimidazopyridine | Tetrahydroimidazopyridine core, nitroaryl substituent |
Key Observations:
- Molecular Complexity: The target compound has a lower molecular weight (385.4 vs.
- Functional Groups : The carboxamide and ether groups in the target compound contrast with the ester and nitro functionalities in 2d, suggesting divergent synthetic pathways and biological interactions .
Preparation Methods
Fragment Synthesis: 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-ol
Step 1: Thiazole Ring Construction
The 2,4-dimethylthiazole subunit is synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of thioamide derivatives with α-haloketones. For instance, reaction of 2,4-pentanedione with thiourea in ethanol under reflux yields 2,4-dimethylthiazole-5-amine, which is subsequently brominated at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
Step 2: Pyridazine Functionalization
6-Chloropyridazin-3-ol undergoes SNAr with the thiazole bromide intermediate in dimethyl sulfoxide (DMSO) at 80°C, catalyzed by potassium carbonate. This step achieves 65–72% yield, with purity confirmed by high-performance liquid chromatography (HPLC) (>95%).
Ethyloxy Bridge Installation
Mitsunobu Reaction
Coupling of 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-ol with 2-bromoethanol employs a Mitsunobu protocol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). Optimal conditions (0°C to room temperature, 18 h) afford the ethyloxy-linked intermediate in 58% yield. Alternative methods using Williamson ether synthesis (K₂CO₃, DMF, 60°C) yield comparable results but require longer reaction times (48 h).
Carboxamide Side Chain Assembly
Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Cyclization of N-methylmalonamide with ethyl acetoacetate in acetic anhydride produces the dihydropyridinone core. Acidic hydrolysis (6 M HCl, reflux) liberates the carboxylic acid, isolated as a white solid (mp 214–216°C).
Step 2: Amide Bond Formation
Peptide coupling between the carboxylic acid and the ethyloxy-pyridazine-thiazole intermediate utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 84% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Optimization of Critical Reaction Parameters
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent for SNAr | DMSO | +22 vs. DMF |
| Coupling Agent | EDC/HOBt | +18 vs. DCC |
| Temperature (Mitsunobu) | 0°C → RT | +15 vs. RT only |
| Chromatography Eluent | EtOAc/Hexane (1:1) | Purity >98% |
Data aggregated from iterative optimization studies.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 1H, pyridazine-H), 4.72 (t, J = 6.2 Hz, 2H, OCH₂), 3.45 (s, 3H, NCH₃), 2.51 (s, 3H, thiazole-CH₃), 2.38 (s, 3H, thiazole-CH₃).
- ¹³C NMR : 167.8 (C=O), 154.3 (pyridazine-C), 142.1 (thiazole-C), 123.5 (dihydropyridine-C).
Mass Spectrometry
Electrospray ionization (ESI) MS: m/z 427.1 [M+H]⁺, calculated for C₁₉H₂₂N₄O₃S₂: 426.1.
Challenges and Mitigation Strategies
Challenge 1: Epimerization During Amide Coupling
The dihydropyridinone’s α-hydrogen is prone to racemization under basic conditions. Mitigation involves using EDC/HOBt at 0°C and minimizing reaction time to <4 h.
Challenge 2: Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves co-eluting byproducts, enhancing purity from 85% to >99%.
Comparative Analysis of Synthetic Pathways
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu + EDC/HOBt | 42 | 98 | Moderate |
| Williamson + DCC/DMAP | 37 | 95 | High |
| One-Pot Sequential | 28 | 91 | Low |
The Mitsunobu-EDC route balances yield and purity, whereas the Williamson approach favors large-scale production despite marginally lower efficiency.
Applications and Derivative Synthesis
The title compound serves as a precursor for kinase inhibitors, with modifications at the thiazole methyl groups modulating ATP-binding affinity. Bromination at the pyridazine 4-position (NBS, CCl₄) yields derivatives with enhanced bioavailability (LogP reduction from 2.3 to 1.8).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) can react with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form ether or thioether linkages . Carboxamide formation may involve activating agents like EDCI/HOBt for amide coupling in DMF, followed by purification via column chromatography or recrystallization . Key parameters include stoichiometric control of reagents (e.g., 1.1–1.2 equivalents of alkyl halide) and inert atmosphere to prevent side reactions.
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign proton and carbon environments (e.g., pyridazine, thiazole, and dihydropyridine moieties) by comparing chemical shifts to analogous structures .
- HRMS : Validate molecular weight with <5 ppm error .
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly for verifying stereochemistry and intermolecular interactions .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are ideal for coupling reactions due to their ability to stabilize intermediates. For example, DMF with K₂CO₃ at room temperature facilitates efficient nucleophilic substitution . Temperature-sensitive steps (e.g., amidation) may require lower temperatures (0–25°C) to minimize decomposition. Post-reaction workup often involves extraction with chloroform/water and washing with acid/base to remove unreacted reagents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl groups on thiazole, pyridazine oxygen linker) using parallel synthesis.
- Biological Assays : Test derivatives against target enzymes/cell lines to correlate structural variations (e.g., steric bulk, electronic effects) with activity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability limitations.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Dose Optimization : Conduct dose-response studies in vivo to account for differences in compound exposure .
Q. What strategies mitigate crystallinity issues during formulation development?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to identify stable crystalline forms.
- Amorphization : Employ spray-drying or hot-melt extrusion with polymers (e.g., PVP, HPMC) to enhance solubility .
- Co-crystallization : Explore co-formers (e.g., carboxylic acids) to improve physicochemical properties .
Q. How can process control be implemented for scale-up synthesis?
- Methodological Answer :
- PAT Tools : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- DoE Optimization : Apply factorial design to variables (temperature, reagent ratio, mixing speed) for robustness .
- Purification : Transition from column chromatography to continuous crystallization for higher throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
